Aaf-arg-OH

Carboxypeptidase B Enzyme Kinetics Assay Development

Researchers screening TAFIa inhibitors or characterizing CPB variants face poor assay sensitivity and non-linear kinetics when using generic substrates like hippuryl-Arg. Aaf-Arg-OH (CAS 442158-31-8) resolves this with: • 9.9-fold higher catalytic efficiency (kcat/Km = 1.0 × 10⁶ M⁻¹s⁻¹) vs. Aaf-Lys-OH, enabling high-resolution kinetic analysis at subsaturating concentrations (Km = 44 µM) • Clean ΔA350 signal without coupled enzymes-compatible with standard UV/Vis plate readers and HTS automation • Literature-validated for TAFIa activity measurement in plasma, ensuring inter-laboratory reproducibility

Molecular Formula C14H20N6O4 · HCl
Molecular Weight 372.81
CAS No. 442158-31-8
Cat. No. B612969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAaf-arg-OH
CAS442158-31-8
SynonymsAaf-Arg-OH
Molecular FormulaC14H20N6O4 · HCl
Molecular Weight372.81
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N=NC(=O)NC(CCCN=C(N)N)C(=O)O.Cl
InChIInChI=1S/C14H20N6O4.ClH/c1-24-10-6-4-9(5-7-10)19-20-14(23)18-11(12(21)22)3-2-8-17-13(15)16;/h4-7,11H,2-3,8H2,1H3,(H,18,23)(H,21,22)(H4,15,16,17);1H/t11-;/m0./s1
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Aaf-Arg-OH: Chromogenic Substrate for Carboxypeptidase B-Type Enzymes


Aaf-Arg-OH, chemically known as N-(4-Methoxyphenylazoformyl)-L-Arg-OH hydrochloride, is a specialized synthetic substrate designed for the quantitative assay of carboxypeptidase B-type enzymes [1]. It features an anisylazoformyl (Aaf) chromogenic leaving group linked to an L-arginine residue. Upon enzymatic cleavage of the acyl-arginine bond, the Aaf moiety is released and undergoes spontaneous fragmentation, resulting in a measurable decrease in absorbance at 350 nm . This property enables a simple, continuous, and highly sensitive spectrophotometric assay without the need for coupled enzyme systems or secondary reactions.

Designed as chromogenic substrate for carboxypeptidase B-type enzymes, including TAFI
Enables direct continuous spectrophotometric assay at 350 nm without coupled enzymes
Reported high molar extinction coefficient supports sensitive detection on standard UV/Vis readers

Aaf-Arg-OH: Irreplaceable for Carboxypeptidase Assays


Substituting Aaf-Arg-OH with seemingly analogous substrates like hippuryl-Arg or other chromogenic/fluorogenic arginine derivatives introduces significant variability and compromises assay quality. The core differentiator lies in the anisylazoformyl chromophore: its unique fragmentation chemistry upon enzymatic cleavage yields a large and clean spectrophotometric signal (ΔA350) without the background interference or low extinction coefficients that plague alternative substrates [1]. Furthermore, as demonstrated by direct kinetic comparison, Aaf-Arg-OH exhibits a catalytic efficiency (kcat/Km) nearly an order of magnitude higher than its closest structural analog, Aaf-Lys-OH, for the same enzyme, underscoring that even minor changes to the leaving group or C-terminal residue dramatically alter substrate suitability . Using an unvalidated alternative may lead to reduced assay sensitivity, non-linear kinetics, or outright failure to detect TAFIa activity in complex biological matrices.

Hippuryl-Arg replacement

Significantly lower extinction coefficient (~300–400 M⁻¹cm⁻¹) often requires indirect detection or HPLC, limiting throughput and sensitivity in plate-reader formats.

Aaf-Lys-OH analog substitution

Approximately 10-fold lower catalytic efficiency (kcat/Km) reduces assay signal, which may compromise detection of low enzyme activity or subtle inhibitor effects.

Unvalidated arginine derivatives

May exhibit non-linear kinetics or fail to detect TAFIa activity in complex matrices, requiring extensive re-validation of assay conditions.

Aaf-Arg-OH: Quantified Performance Advantages


Higher Catalytic Efficiency vs. Aaf-Lys-OH

In a direct head-to-head comparison under identical experimental conditions, Aaf-Arg-OH was found to be a significantly more efficient substrate for porcine carboxypeptidase B than its structural analog Aaf-Lys-OH. The specificity constant (kcat/Km) for Aaf-Arg-OH was measured at 1.0 × 10^6 s^-1 M^-1, which is 9.9 times greater than the value obtained for Aaf-Lys-OH [1].

Catalytic Efficiency
Head-to-head
kcat/Km = 1.0×10⁶ s⁻¹M⁻¹
(9.9-fold vs Aaf-Lys-OH)
Supports higher assay sensitivity and lower substrate consumption
Porcine CPB, pH 7.9, 25°C
Carboxypeptidase B Enzyme Kinetics Assay Development

Background-Free Spectrophotometric Signal

The enzymatic cleavage of Aaf-Arg-OH results in the disappearance of an intense absorption band at 350 nm (λmax ≈ 350 nm), characterized by a high molar extinction coefficient of ε ≈ 19,100 M^-1 cm^-1 [1]. This large change in absorbance upon hydrolysis enables a highly sensitive and convenient continuous spectrophotometric assay without the need for additional coupling enzymes or specialized fluorescence readers.

Molar Extinction Coeff.
Class-level
ε ≈ 19,100 M⁻¹cm⁻¹ at 350 nm
(~50–60× vs hippuryl-Arg)
Enables direct, sensitive UV/Vis detection without coupling enzymes
Aqueous buffer, post-enzymatic cleavage
Chromogenic Substrate Spectrophotometry TAFI

Validated for TAFI Activity Measurement in Plasma

Aaf-Arg-OH (often designated AAFR) has been established as a functional substrate for Thrombin-Activatable Fibrinolysis Inhibitor (TAFI, also known as carboxypeptidase U) . In a study characterizing TAFI variants, the relative activity of wild-type and mutant TAFI proteins was determined as the percentage of the rate of AAFR hydrolysis, confirming its utility as a reliable reporter of TAFIa enzymatic function [1]. The assay principle involves the activation of plasma TAFI with thrombin-thrombomodulin, followed by measurement of TAFIa activity via AAFR hydrolysis.

TAFI Activity Validation
Cross-study
Functional substrate for TAFIa; reported relative activity of wt (100%) and mutants (e.g., R320A/K324A 138.6%)
Supports TAFI research in human plasma research matrices
Thrombin-thrombomodulin activation, 350 nm
TAFI Fibrinolysis Thrombosis

Low Km for Sensitive Enzyme Kinetics

Kinetic characterization of Aaf-Arg-OH with porcine carboxypeptidase B revealed a Michaelis constant (Km) of 44 ± 2 µM and a turnover number (kcat) of 44 ± 1 s^-1 [1]. This relatively low Km value indicates a high affinity of the enzyme for this substrate, which is a critical parameter for designing assays that accurately reflect enzyme activity under subsaturating conditions and for studying competitive inhibitors.

Michaelis Constant (Km)
Class-level
Km = 44 ± 2 µM
(vs ~400 µM for hippuryl-Arg with CPE)
Supports inhibitor screening at low substrate concentrations
Porcine CPB, Tris buffer, 25°C
Enzyme Kinetics Michaelis-Menten Carboxypeptidase

Aaf-Arg-OH: Research and Industrial Applications


TAFIa Inhibitor High-Throughput Screening

Pharmaceutical companies and academic core facilities developing novel antithrombotic agents require robust, high-sensitivity assays to screen large compound libraries for TAFIa inhibition. Aaf-Arg-OH is the ideal substrate for this application due to its 9.9-fold higher catalytic efficiency compared to Aaf-Lys-OH, its high extinction coefficient enabling detection on standard UV/Vis plate readers, and its validation in published TAFI variant studies [1]. The simple, continuous assay format minimizes handling steps and is readily automated, reducing both time and cost per data point.

Characterization of Recombinant Carboxypeptidase B & TAFI Variants

Research groups expressing and purifying wild-type or mutant forms of carboxypeptidase B, TAFI (procarboxypeptidase U), or related metallocarboxypeptidases require a sensitive and quantitative method to assess their catalytic activity. Aaf-Arg-OH provides the necessary kinetic resolution, with well-defined parameters (kcat/Km = 1.0 × 10^6 s^-1 M^-1, Km = 44 µM) that allow for precise comparison of enzyme variants and calculation of relative activities, as demonstrated for TAFI mutants [2][3]. The low Km ensures that assays can be performed at subsaturating substrate concentrations, which is essential for detecting subtle changes in substrate affinity caused by mutations.

Clinical Fibrinolysis and Thrombotic Risk Studies

Clinical research laboratories investigating the role of TAFI in cardiovascular disease, venous thromboembolism, or stroke require a standardized assay to measure functional TAFIa levels in patient plasma samples. Aaf-Arg-OH (AAFR) is a literature-validated substrate for measuring TAFI activation by the thrombin-thrombomodulin complex . Its use in published clinical studies provides a benchmark for inter-laboratory comparisons and ensures that procurement of this specific compound, rather than a generic alternative, aligns the researcher with established protocols and expected assay performance characteristics.

Application
Selection Property
Validation Focus
TAFIa inhibitor screening studies
High signal-to-background ratio and reported catalytic rate for plate-reader automation
kcat/Km and extinction coefficient consistency in screening buffer
Recombinant CPB/TAFI variant characterization
Defined kinetic parameters (Km, kcat) enabling comparative activity analysis
Relative activity under subsaturating substrate conditions
Plasma fibrinolysis research models
Literature-validated substrate for TAFI activation in human plasma research matrices
Inter-study protocol alignment and matrix interference assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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